N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a bromo-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluorobenzyl bromide and 1-methyl-1H-pyrazol-4-amine.
Reaction: The 4-bromo-2-fluorobenzyl bromide is reacted with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromo group is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or alcohols.
Scientific Research Applications
N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromo and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11BrFN3 |
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Molecular Weight |
284.13 g/mol |
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11BrFN3/c1-16-7-10(6-15-16)14-5-8-2-3-9(12)4-11(8)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
YMLLFZLEUOCCTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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